molecular formula C13H11N3S B2582297 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine CAS No. 400074-67-1

1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine

Cat. No.: B2582297
CAS No.: 400074-67-1
M. Wt: 241.31
InChI Key: WSYFYRKSZUQZTL-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and thienyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both phenyl and thienyl groups imparts unique chemical properties, making it a versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, thienyl derivatives, and various amine compounds .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-thienyl)-1H-pyrazol-5-amine
  • 1-Phenyl-4-(3-thienyl)-1H-pyrazol-3-ylamine
  • 1-Phenyl-4-(2-thienyl)-1H-pyrazol-5-amine

Uniqueness: 1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications .

Properties

IUPAC Name

1-phenyl-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFYRKSZUQZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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